molecular formula C17H19Ir B033874 1,5-cyclooctadiene(H5-indenyl)iridium (I) CAS No. 102525-11-1

1,5-cyclooctadiene(H5-indenyl)iridium (I)

Cat. No.: B033874
CAS No.: 102525-11-1
M. Wt: 415.5 g/mol
InChI Key: YLWHBOFZCLHZHQ-GHDUESPLSA-N
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Description

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) is a complex organometallic compound featuring iridium as the central metal atom. This compound is known for its unique structure, where the iridium atom is coordinated with both 1,5-cyclooctadiene and eta5-indenyl ligands. It has significant applications in catalysis, particularly in the activation and functionalization of C-H bonds .

Mechanism of Action

Target of Action

The primary target of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the C-H bond in organic molecules . The compound acts as a catalyst in the activation of these bonds, facilitating their transformation into other functional groups .

Mode of Action

1,5-Cyclooctadiene(H5-indenyl)iridium (I) interacts with its targets through a process known as C-H activation . This involves the cleavage of a C-H bond and the formation of a new bond with the iridium center of the catalyst . The resulting organometallic complex can then undergo further reactions to form new functional groups .

Biochemical Pathways

The primary biochemical pathway affected by 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the borylation of aromatic hydrocarbons . This pathway involves the conversion of a C-H bond into a C-B bond, which can be further functionalized into a wide range of other groups . The compound’s action on this pathway allows for the direct synthesis of arylboron compounds from aromatic hydrocarbons .

Pharmacokinetics

Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .

Result of Action

The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) results in the formation of arylboron compounds from aromatic hydrocarbons . These compounds are valuable intermediates in organic synthesis, and their production via C-H activation/borylation represents a significant advancement in the field .

Action Environment

The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) can be influenced by various environmental factors. For instance, the reaction is typically carried out under “solventless” conditions, which can enhance the selectivity and efficiency of the process . Additionally, the stability of the catalyst can be affected by factors such as temperature and the presence of moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) typically involves the reaction of iridium precursors with 1,5-cyclooctadiene and eta5-indenyl ligands. One common method includes the use of iridium chloride and sodium cyclooctadiene in the presence of a base, followed by the addition of eta5-indenyl ligand under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents such as hydrogen or hydrides for reduction reactions. Substitution reactions often require the presence of nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(I) or iridium(0) species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) is unique due to its specific ligand combination, which provides a balance of stability and reactivity. This makes it particularly effective in catalyzing a wide range of organic transformations, setting it apart from other iridium complexes .

Properties

InChI

InChI=1S/C9H7.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-7H;1-2,7-8H,3-6H2;/b;2-1-,8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWHBOFZCLHZHQ-GHDUESPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1=CC=C2[CH]C=CC2=C1.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1=CC=C2C(=C1)C=C[CH]2.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Ir
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?

A1: The molecular formula of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) is C17H19Ir, and its molecular weight is 413.53 g/mol.

Q2: What spectroscopic data is available for characterizing (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?

A2: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H and 13C): Provides information about the compound's structure and dynamics in solution. []
  • IR Spectroscopy: Useful for identifying characteristic functional groups and metal-ligand vibrations. [, ]
  • X-ray Crystallography: Offers detailed insights into the compound's solid-state structure, bond lengths, and angles. [, , , ]

Q3: What are the main catalytic applications of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its derivatives?

A3: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes, often used as precursors, demonstrate catalytic activity in various reactions:

  • Hydrogenation: Notably effective in the hydrogenation of alkenes, ketones, and imines. [, , , , , ]
  • C-H Activation: Exhibits potential for activating C-H bonds in organic molecules, enabling further functionalization. [, ]
  • Hydroamination: Catalyzes the intramolecular hydroamination of alkenes with amines, offering a route to nitrogen-containing heterocycles. [, ]

Q4: How do the ancillary ligands influence the catalytic activity of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A4: Modifying the ligands attached to the iridium center significantly impacts the catalytic activity and selectivity of these complexes.

  • Steric Effects: Bulky ligands can influence substrate binding and reaction pathways. [, , ]
  • Electronic Effects: Electron-donating or -withdrawing groups on the ligands can modulate the electron density at the metal center, affecting its reactivity. [, , ]

Q5: What is known about the mechanism of hydrogenation reactions catalyzed by (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A5: While specific mechanisms depend on the substrate and reaction conditions, a general pathway involves:

  • Reductive elimination: The hydrogenated product is released, regenerating the active catalyst. []

Q6: How stable is (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) under various conditions?

A6: The stability of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can vary depending on:

  • Atmosphere: It is generally handled under inert atmospheres (nitrogen or argon) to prevent decomposition. []
  • Temperature: Sensitivity to elevated temperatures, with decomposition observed upon heating. [, ]
  • Solvent: Solubility and stability can be influenced by the choice of solvent. [, , ]

Q7: Have computational methods been employed to study (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its reactivity?

A7: Yes, computational studies using Density Functional Theory (DFT) calculations have been instrumental in:

  • Understanding electronic structure: Provides insights into the bonding and electronic properties of the complex. [, ]
  • Investigating reaction mechanisms: Aids in elucidating reaction pathways and identifying key intermediates. [, ]
  • Predicting reactivity: Computational models can guide the design of new catalysts with improved activity and selectivity. []

Q8: Are there specific SHE considerations associated with (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its use?

A8: As with many organometallic compounds, handling (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) requires adherence to SHE guidelines:

  • Waste Management: Proper disposal procedures are crucial to minimize environmental impact. []

Q9: Are there alternative catalysts or systems that can perform similar transformations as (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A9: Yes, alternative catalysts exist for various transformations, including:

  • Palladium Complexes: Highly effective in cross-coupling reactions, such as Suzuki and Heck couplings. [, ]

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